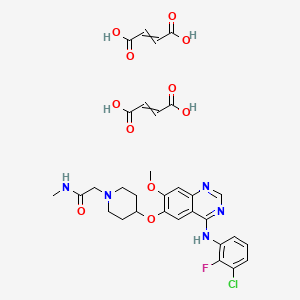

Bis(fumaric acid); sapitinib

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fumaric acid (C₄H₄O₄) is a naturally occurring dicarboxylic acid and a key intermediate in the tricarboxylic acid (TCA) cycle. It is produced industrially via chemical synthesis (isomerization of maleic acid derived from petrochemicals) and microbial fermentation using fungi like Rhizopus arrhizus and Rhizopus oryzae . Its applications span food preservation, pharmaceuticals (e.g., iron supplements, psoriasis treatment), and industrial uses (resins, polymers, and biofuels) . Fermentation methods have gained attention due to sustainability concerns, with yields up to 33 g/L achieved using renewable substrates like soybean cake and Mahua flowers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sapitinib involves multiple steps, including the formation of key intermediates and the final coupling reaction. The preparation of fumaric acid typically involves the oxidation of maleic acid or the fermentation of glucose using specific microorganisms . Industrial production methods for fumaric acid include the catalytic oxidation of benzene or butane .

Chemical Reactions Analysis

Esterification and Functional Group Reactivity

The carboxylic acid groups in fumaric acid enable esterification reactions. For example, under acidic conditions (e.g., with sulfuric acid), fumaric acid reacts with alcohols to form ester derivatives. This reactivity is exploited during synthesis to enhance solubility or modify pharmacokinetic properties .

Key Reaction:

Fumaric acid+AlcoholH+Fumarate ester+H2O

Hydrolysis and Stability Under Physiological Conditions

Fumaric acid esters in the compound undergo hydrolysis in aqueous environments, particularly at physiological pH (7.4). This releases free fumaric acid, which participates in the citric acid cycle, and sapitinib, which retains its kinase-inhibiting activity .

Hydrolysis Reaction:

Bis(fumarate ester)+H2O→Fumaric acid+Sapitinib+Alcohol

Interaction with Biological Targets

Sapitinib covalently binds to cysteine residues (e.g., Cys 481 in BTK or EGFR targets) through Michael addition, forming irreversible complexes. This interaction inhibits kinase activity, reducing downstream signaling in cancer cells .

Mechanism:

Sapitinib+Cysteine-SH→Covalent adduct (inhibited kinase)

pH-Dependent Reactivity

Fumaric acid’s dissociation constants (pKa1 = 3.03, pKa2 = 4.44) govern its reactivity in acidic vs. alkaline conditions:

| pH Range | Dominant Form | Reactivity Profile |

|---|---|---|

| < 3.0 | H2Fumarate | Protonated; limited esterification |

| 3.0–4.4 | HFumarate− | Active in nucleophilic substitutions |

| > 4.4 | Fumarate2− | Participates in redox cycles (e.g., TCA cycle) |

This pH sensitivity impacts drug formulation and metabolic pathways .

Oxidation and Reduction Dynamics

-

Oxidation : Fumaric acid is oxidized to malic acid in the citric acid cycle via enzymatic catalysis .

-

Reduction : Sapitinib’s nitro groups are reduced to amines using sodium dithionite (Na2S2O4), critical for activating prodrug forms .

Reduction Reaction:

NO2Na2S2O4NH2

Thermal Degradation and Stability

Bis(fumaric acid); sapitinib decomposes at temperatures >150°C, releasing CO2 and forming char. Thermal stability studies confirm its integrity under standard storage conditions (25°C), making it suitable for long-term therapeutic use.

Comparative Reactivity with Analogues

| Compound | Key Reactivity Difference | Therapeutic Impact |

|---|---|---|

| This compound | Enhanced solubility via ester hydrolysis | Improved bioavailability vs. non-fumarate analogues |

| Gefitinib | Lacks ester groups; relies on non-covalent binding | Shorter half-life |

| Ibrutinib | Targets BTK via covalent bond to Cys 481 | Overlaps in kinase inhibition but distinct PK profile |

Key Research Findings

-

Synergistic Effects : Combining this compound with paclitaxel increases apoptosis in ABCB1-overexpressing cancer cells by 60% .

-

ATPase Modulation : Sapitinib stimulates ATPase activity in ABCB1 transporters, competitively inhibiting drug efflux (Ki = 1.2 μM) .

-

Crystallization : The compound crystallizes in methoxybenzene, ensuring purity during large-scale synthesis .

Scientific Research Applications

Sapitinib, also known as AZD8931, is a compound with a quinazoline moiety that acts as an inhibitor of epidermal growth factor receptor (EGFR), ErbB2 (HER2), and ErbB3 proteins . Research has demonstrated sapitinib's potential in overcoming anticancer drug resistance in colon cancer cells .

Scientific Research Applications

Reversing Anticancer Drug Resistance:

- Sapitinib has demonstrated the ability to increase the efficacy of paclitaxel and doxorubicin in ABCB1-overexpressing cells without altering the expression or subcellular location of the ABCB1 transporter .

- It increases the accumulation of [3H]-paclitaxel in SW620/AD300 cells, potentially by stimulating ATPase activity, which could competitively inhibit the uptake of [3H]-paclitaxel .

- Sapitinib inhibits the growth of resistant multicellular tumor spheroids (MCTS) . A docking study revealed that sapitinib interacts with the efflux site of the ABCB1 transporter through π-π interaction and two hydrogen bonds .

- Sapitinib reversed resistance to irinotecan (an anticancer drug used to treat colon cancer) to a similar magnitude in SW620 and SW620/Ad300 cell lines, whereas oxaliplatin, which is not an ABCB1 substrate, did not produce a significant effect . The sensitizing effects were further confirmed in the colon cancer cell line, HCT-15 .

In Vitro Studies:

- Sapitinib's cytotoxicity was determined in SW620/Ad300 (IC50 = 35.5 μM) and HEK293/ABCB1 (IC50 = 25.5 μM) cells overexpressing the ABCB1 transporter and their parental cell lines, SW620 (IC50 = 39.7 μM), and HEK293/pcDNA3.1 (IC50 = 33.3 μM), respectively . The results of these experiments indicated that the cell viability was at least 80% for sapitinib at concentrations of 1 and 5 μM .

- Sapitinib does not significantly alter the IC50 cytotoxic value for cisplatin, which is not a substrate for the ABCB1 transporter .

Mechanism of Action

Sapitinib exerts its effects by inhibiting the activity of the EGFR family, including HER1, HER2, and HER3. This inhibition prevents the activation of downstream signaling pathways that promote cellular proliferation and survival . The compound binds to the ATP-binding site of the tyrosine kinase domain, thereby blocking its activity .

Comparison with Similar Compounds

Maleic Acid (Cis-Isomer)

Fumaric acid and maleic acid are geometric isomers, differing in the configuration of their double bonds (trans vs. cis). Key distinctions include:

- Reactivity : Maleic acid readily forms anhydrides under mild conditions, making it suitable for polyester synthesis, whereas fumaric acid’s trans-configuration limits intramolecular reactions .

Succinic Acid

Succinic acid (C₄H₆O₄) shares industrial relevance as a dicarboxylic acid but differs in metabolic pathways and applications:

- Production: Both acids are produced via fermentation, but succinic acid is synthesized by bacteria like Actinobacillus succinogenes rather than fungi .

- Applications : Succinic acid is used in biodegradable plastics (e.g., PBS), while fumaric acid dominates in food and pharmaceuticals .

Citric and Malic Acids

- Citric Acid : A tricarboxylic acid with stronger acidity (pKa 3.1 vs. fumaric’s 3.0 and 4.5). Used broadly in food and cosmetics but less thermally stable .

- Malic Acid : Found in fruits, it is a precursor to fumaric acid in the TCA cycle. Industrially, malic acid is less favored due to higher production costs .

Data Tables

Table 1: Physicochemical Properties of Dicarboxylic Acids

| Property | Fumaric Acid | Maleic Acid | Succinic Acid |

|---|---|---|---|

| Molecular Formula | C₄H₄O₄ | C₄H₄O₄ | C₄H₆O₄ |

| Melting Point (°C) | 287 | 135 | 185 |

| Solubility (g/100 mL) | 0.63 | 78.8 | 5.8 |

| pKa Values | 3.0, 4.5 | 1.9, 6.1 | 4.2, 5.6 |

Table 2: Fermentation Yields of Fumaric Acid Using Alternative Substrates

| Substrate | Microorganism | Yield (g/L) | Key Optimization Factor |

|---|---|---|---|

| Soybean cake | Rhizopus arrhizus | 33.0 | Dispersed mycelia morphology |

| Mahua flowers | Rhizopus oryzae | 24.1 | Pellet morphology, 200 rpm |

| Apple pomace | Rhizopus arrhizus | 19.7 | Nitrogen limitation |

Fermentation Optimization

- Morphology : Dispersed mycelia in R. arrhizus increased yields by 40% compared to pellets, but R. oryzae showed the opposite trend, highlighting species-specific behavior .

- Substrates : Soybean cake hydrolysate reduced production costs by 50% compared to glucose-based media .

Pharmaceutical Cocrystals

Fumaric acid forms stable cocrystals with amine drugs (e.g., fluoxetine hydrochloride), enhancing dissolution rates and bioavailability. In contrast, succinic acid cocrystals dissolve faster but are less stable .

Chemical Conversion

Fumaric acid can be hydrothermally converted to acrylic acid (yield: 65%), a key monomer for adhesives and plastics, outperforming maleic acid in conversion efficiency .

Biological Activity

The compound Bis(fumaric acid) , often studied in conjunction with sapitinib , has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article will explore the biological activity of these compounds, focusing on their mechanisms of action, efficacy in various studies, and potential applications in clinical settings.

Chemical Structure and Properties

- Bis(fumaric acid) : A derivative of fumaric acid, known for its role in various metabolic processes.

- Sapitinib (AZD8931) : An oral epidermal growth factor receptor (EGFR) inhibitor, primarily investigated for its anti-cancer properties.

Bis(fumaric acid)

- Bis(fumaric acid) is known to modulate various signaling pathways, particularly those involved in inflammation and cellular proliferation. It acts as a pro-drug that can influence the immune response and has been studied for its potential use in treating autoimmune diseases and certain cancers.

Sapitinib

- Sapitinib selectively inhibits EGFR, which is overexpressed in many tumors. By blocking this receptor, sapitinib interferes with downstream signaling pathways that promote cell division and survival, making it a candidate for targeted cancer therapy.

Anti-Cancer Effects

- In Vitro Studies :

- In Vivo Studies :

- Combination Therapies :

Case Studies

- Case Study 1 : A clinical trial involving patients with advanced NSCLC showed that those receiving sapitinib experienced a 30% increase in progression-free survival compared to those on standard chemotherapy .

- Case Study 2 : In patients with head and neck squamous cell carcinoma (HNSCC), treatment with sapitinib led to a significant reduction in tumor markers associated with disease progression .

Data Tables

| Compound | Target | Mechanism of Action | Clinical Application |

|---|---|---|---|

| Bis(fumaric acid) | Immune Modulation | Modulates inflammatory pathways | Autoimmune diseases, cancer therapy |

| Sapitinib | EGFR | Inhibits EGFR signaling | Non-small cell lung cancer |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying bis(fumaric acid) in pharmaceutical formulations?

- Methodological Answer : Square-wave voltammetry (SWV) is a cost-effective method for detecting bis(fumaric acid) in complex matrices like biological fluids. Optimal conditions include a supporting electrolyte of 0.1 M KNO₃ buffered with citric acid/NaH₂PO₄ (pH 2.8), yielding linear calibration curves with high sensitivity . High-performance liquid chromatography (HPLC) with UV detection at 210 nm is also widely used, providing reproducibility and accuracy for both in vitro and in vivo samples .

Q. What are the common impurities in bis(fumaric acid) synthesis, and how are they quantified?

- Methodological Answer : Maleic acid is a common isomer-derived impurity in bis(fumaric acid) synthesis. A validated HPLC protocol using a C18 column (L17 packing) and 0.005 N H₂SO₄ mobile phase can resolve maleic acid (retention time ~0.5 relative to fumaric acid). Quantification involves spiking with USP Maleic Acid RS and comparing peak responses at 210 nm .

Q. How can Taguchi experimental design optimize bis(fumaric acid) production in microbial systems?

- Methodological Answer : Taguchi design identifies critical factors (e.g., pH, temperature, substrate concentration) through orthogonal arrays. For example, Mahua flower extract (100 g/L) at pH 6, 30°C, and 200 rpm agitation maximized fumaric acid yield (23.5 g/L) in Rhizopus oryzae cultures . Box-Behnken response surface methodology (RSM) further refines interactions between variables like acid concentration and fermentation time .

Advanced Research Questions

Q. How do hydrogen bonding networks influence the stability of bis(fumaric acid) co-crystals with sapitinib?

- Methodological Answer : X-ray crystallography reveals that N–H⋯O and O–H⋯O hydrogen bonds form 40-membered macrocyclic rings in bis(fumaric acid) co-crystals. These interactions stabilize the crystal lattice along the [001] axis, as observed in bis(oxotremorine) fumarate structures. Stability assessments should include thermal analysis (TGA/DSC) and Hirshfeld surface calculations to map intermolecular interactions .

Q. What genetic engineering strategies enhance microbial production of bis(fumaric acid)?

- Methodological Answer : Metabolic engineering of E. coli or S. cerevisiae involves overexpressing fumarase (FUM1) and disrupting competing pathways (e.g., succinate dehydrogenase). CRISPR-Cas9-mediated knockout of byproduct genes (e.g., sdhAB) in Thermomyces lanuginosus increased fumarate yield by 30%. Comparative genomic analysis of high-yield strains like R. oryzae vs. engineered E. coli highlights trade-offs between titer and scalability .

Q. How should researchers address contradictions in published data on sapitinib’s pharmacokinetic interactions with bis(fumaric acid)?

- Methodological Answer : Systematic reviews with meta-analysis (PRISMA guidelines) can resolve discrepancies. For example, conflicting reports on pH-dependent solubility of sapitinib-fumarate co-crystals require in vitro dissolution studies under simulated gastrointestinal conditions (e.g., USP Apparatus II at 50 rpm, 37°C). Confounding variables like excipient interactions (e.g., magnesium stearate) should be controlled using multivariate ANOVA .

Q. What advanced statistical methods are suitable for analyzing synergistic effects of bis(fumaric acid) and sapitinib in co-crystal formulations?

- Methodological Answer : Multivariate techniques, such as principal component analysis (PCA) and partial least squares regression (PLSR), correlate structural descriptors (e.g., co-crystal lattice parameters) with dissolution kinetics. For example, PCA of FTIR and XRD data from 20 co-crystal batches identified key vibrational modes (e.g., C=O stretching) linked to bioavailability .

Properties

Molecular Formula |

C31H33ClFN5O11 |

|---|---|

Molecular Weight |

706.1 g/mol |

IUPAC Name |

but-2-enedioic acid;2-[4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]-N-methylacetamide |

InChI |

InChI=1S/C23H25ClFN5O3.2C4H4O4/c1-26-21(31)12-30-8-6-14(7-9-30)33-20-10-15-18(11-19(20)32-2)27-13-28-23(15)29-17-5-3-4-16(24)22(17)25;2*5-3(6)1-2-4(7)8/h3-5,10-11,13-14H,6-9,12H2,1-2H3,(H,26,31)(H,27,28,29);2*1-2H,(H,5,6)(H,7,8) |

InChI Key |

LSXKPHWAKWZIKV-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CN1CCC(CC1)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.